3-(Trifluoromethyl)phenylboronic acid

Catalog No.
S755335
CAS No.
1423-26-3
M.F
C7H6BF3O2
M. Wt
189.93 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)phenylboronic acid

CAS Number

1423-26-3

Product Name

3-(Trifluoromethyl)phenylboronic acid

IUPAC Name

[3-(trifluoromethyl)phenyl]boronic acid

Molecular Formula

C7H6BF3O2

Molecular Weight

189.93 g/mol

InChI

InChI=1S/C7H6BF3O2/c9-7(10,11)5-2-1-3-6(4-5)8(12)13/h1-4,12-13H

InChI Key

WOAORAPRPVIATR-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)C(F)(F)F)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)C(F)(F)F)(O)O

Organic Synthesis and Medicinal Chemistry:

-(Trifluoromethyl)phenylboronic acid (3-TFMBA) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its unique properties, including its electron-withdrawing nature and the presence of a versatile boronic acid functionality, make it a useful reagent for various coupling reactions.

  • Suzuki-Miyaura Coupling: 3-TFMBA can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with diverse coupling partners, enabling the efficient construction of complex aromatic and heteroaromatic structures. This reaction is widely exploited in medicinal chemistry for the synthesis of drug candidates.
  • Other Coupling Reactions: Beyond Suzuki-Miyaura coupling, 3-TFMBA can be involved in other coupling reactions like Negishi coupling and Stille coupling, further expanding its utility in organic synthesis.

Material Science:

-TFMBA finds applications in material science due to the specific properties it imparts to materials.

  • Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing trifluoromethyl group in 3-TFMBA can modify the electronic properties of organic materials, making it a potential candidate for use in OLEDs. Research suggests that incorporating 3-TFMBA units into OLED materials can improve their efficiency and stability.
  • Organic Photovoltaics (OPVs): Similar to OLEDs, 3-TFMBA can be employed in the development of OPVs by influencing the charge transport and light absorption properties of the materials.

Medicinal Chemistry and Drug Discovery:

The unique combination of the trifluoromethyl group and the boronic acid functionality makes 3-TFMBA an attractive scaffold for the design and synthesis of novel drug candidates.

  • Protein-Protein Interaction (PPI) Inhibitors: 3-TFMBA can be incorporated into small molecule inhibitors that target protein-protein interactions (PPIs), which are crucial for various biological processes. Disrupting these interactions holds promise for the development of new therapeutics for various diseases.
  • Enzyme Inhibitors: The boronic acid moiety in 3-TFMBA can form reversible covalent bonds with enzymes, potentially leading to the development of new enzyme inhibitors for therapeutic applications.

3-(Trifluoromethyl)phenylboronic acid (3-TFMBA) is an organic compound belonging to the class of arylboronic acids. It is a white crystalline solid []. Arylboronic acids are valuable intermediates in organic synthesis, particularly for Suzuki-Miyaura couplings, a powerful tool for carbon-carbon bond formation []. The presence of the trifluoromethyl group (CF3) in 3-TFMBA introduces unique electronic properties, making it a desirable building block for the synthesis of functional molecules in various scientific fields [].


Molecular Structure Analysis

The key feature of 3-TFMBA's structure is the planar aromatic ring (C6H4) attached to a boron atom (B) bonded to two hydroxyl groups (OH) []. The trifluoromethyl group is positioned at the third carbon atom of the aromatic ring. This placement influences the electronic properties of the molecule. The electron-withdrawing nature of the CF3 group reduces the electron density at the boron atom, making it more electrophilic and susceptible to reactions with nucleophiles [].


Chemical Reactions Analysis

3-TFMBA is primarily used as a reactant in Suzuki-Miyaura couplings. This palladium-catalyzed reaction allows the formation of carbon-carbon bonds between 3-TFMBA and various organic halides or triflates []. The general balanced chemical equation for the Suzuki-Miyaura coupling is:

R-X + Ar-B(OH)2 + Pd(0) catalyst → R-Ar + B(OH)3 + XPd (where R and Ar are organic groups, X is a halide or triflate, and XPd represents a palladium by-product) [].

Here, 3-TFMBA acts as the Ar-B(OH)2 component, enabling the introduction of the 3-(CF3)C6H4 moiety into the target molecule (R-Ar). This reaction is highly versatile and allows the synthesis of a wide range of complex organic molecules with potential applications in pharmaceuticals, materials science, and other fields [].


Physical And Chemical Properties Analysis

  • Melting point: 122-124 °C []
  • Boiling point: Decomposes above 250 °C []
  • Solubility: Soluble in hot methanol, ethanol, and DMF. Slightly soluble in water [].
  • Stability: Stable under dry conditions. May decompose in the presence of moisture or strong acids [].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

190.0412941 g/mol

Monoisotopic Mass

190.0412941 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 164 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(Trifluoromethyl)phenylboronic acid

Dates

Modify: 2023-08-15

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